8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
“8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C10H19NO . It is also known as "endo-8-isopropyl-8-azabicyclo [3.2.1]octan-3-ol" .
Synthesis Analysis
A concise synthesis of 8-azabicyclo [3.2.1]octanes via sequential oxidative Mannich reactions is described. This approach involves an intermolecular oxidative Mannich coupling reaction between N -aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis
The molecular structure of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” involve an intermolecular oxidative Mannich coupling reaction between N -aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” are as follows: Molecular Weight: 169.26 g/mol, XLogP3-AA: 1.6, Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 2, Rotatable Bond Count: 1, Exact Mass: 169.146664230 g/mol, Monoisotopic Mass: 169.146664230 g/mol, Topological Polar Surface Area: 23.5 Ų .Scientific Research Applications
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Synthesis of Tropane Alkaloids
- Field : Organic & Biomolecular Chemistry
- Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : This methodology has been applied in the synthesis of tropane alkaloids .
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Crystal Structure Analysis
- Field : Crystallography
- Summary : The crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol has been analyzed .
- Methods : The compound was synthesized using a known literature synthesis . The crystal structure was then analyzed using Mo Kα radiation .
- Results : The asymmetric unit of the title crystal structure was determined .
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Nematicidal Activity
- Field : Pesticide Chemistry
- Summary : Tropane is employed according to its excellent performance as a 5-HT3 receptor antagonist pharmacophore . A series of novel compounds combining tropane, lactam, and imine moieties were synthesized and screened against the root-knot nematodes M. incognita and pinewood nematodes B. xylophilus .
- Methods : The introduction of imine is aimed to improve the nematicidal activity in view of the fact that imine is often used as an effective active fragment in pesticides .
- Results : The results of the screening are not provided in the source .
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Intermediate for Synthesis
- Field : Organic Chemistry
- Summary : “(1R,5S)-8-Isopropyl-8-azabicyclo [3.2.1]octan-3-ol” is used as an intermediate for the synthesis of “(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo [3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate”, a compound that can be synthesized from Atropine .
- Methods : The compound is synthesized from Atropine, a nerve agent that occurs naturally in plants of the nightshade family .
- Results : The synthesis results in a compound with potential biological activity .
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Nematicidal Compounds
- Field : Pesticide Chemistry
- Summary : Tropane, which is a part of the structure of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol”, is employed due to its excellent performance as a 5-HT3 receptor antagonist pharmacophore . A series of novel compounds combining tropane, lactam, and imine moieties were synthesized and screened against the root-knot nematodes M. incognita and pinewood nematodes B. xylophilus .
- Methods : The introduction of imine is aimed to improve the nematicidal activity in view of the fact that imine is often used as an effective active fragment in pesticides .
- Results : The results of the screening are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDQYSQZIUSKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955774 | |
Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol | |
CAS RN |
3423-25-4 | |
Record name | endo-8-Isopropyl-8-azabicyclo(3.2.1)octan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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